2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-8-19-14(20-9-10)24-5-3-23(4-6-24)13-7-12(15(16,17)18)21-11(2)22-13/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZUXRPLUUCGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their activity.
Biochemical Pathways
The compound may affect various biochemical pathways. It has been suggested that it may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway.
Result of Action
The compound has been found to exhibit promising neuroprotective and anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a pyrimidine core, a piperazine moiety, and trifluoromethyl groups, which contribute to its diverse biological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol. The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6F3 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, including those involved in cancer progression.
- Receptor Modulation: It may act on neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have reported moderate to significant efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy:
- Antimicrobial Activity:
- Structure-Activity Relationship (SAR):
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl] | Anticancer | Similar piperazine-pyrimidine structure |
| 2-[4-(N-Boc)piperazin-1-yl]pyrimidine | Antimicrobial | Different substituents affecting activity |
| 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | Anticancer & Neuroprotective | Unique quinazoline core |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications, particularly in treating various cancers and neurological disorders. Its design allows it to interact with specific biological targets, such as kinases involved in cell signaling pathways.
- Mechanism of Action : The compound may inhibit certain kinases, which can disrupt cancer cell proliferation and survival pathways. This mechanism is crucial in the development of targeted therapies for malignancies.
Drug Development
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine serves as a building block in the synthesis of more complex molecules. Researchers have explored its derivatives for enhanced efficacy and specificity in drug action.
Biological Studies
The compound has been studied for its interactions with various biological systems, including enzyme inhibition assays and receptor binding studies. These investigations help elucidate its pharmacological profile and therapeutic potential.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
Case Study 2: Neurological Disorders
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that it could modulate neuroinflammatory pathways, providing insights into its role in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₈H₁₈F₃N₇ from .
Herbicidal Activity
- Pyrimidines with trifluoromethyl and piperazine groups exhibit herbicidal effects. For instance, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine inhibits weed root growth and chlorophyll biosynthesis . The target compound’s piperazine-pyrimidine backbone may confer similar activity, but the 5-methylpyrimidinyl group could enhance target specificity.
Receptor Binding
- Dopamine D3 Receptor : 4-(1-Piperazinyl)-6-CF₃-pyrimidine derivatives (e.g., FAUC 329) are dopamine D3 receptor ligands . The target compound’s 5-methylpyrimidinyl group may alter receptor affinity or selectivity compared to simpler analogs.
Physicochemical Properties
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
Methodological Answer:
The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:
Core Pyrimidine Formation : Start with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine derivative. React with 1-(5-methylpyrimidin-2-yl)piperazine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and elevated temperatures) to introduce the piperazine moiety .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the product.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .
Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (60–80°C) and stoichiometric precision .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrimidine and piperazine rings). Intramolecular hydrogen bonds (N–H⋯N, ~2.1 Å) stabilize the structure .
- FT-IR : Validate C–F stretches (1100–1200 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) .
Data Interpretation Tip : Compare experimental spectra with computed DFT models (B3LYP/6-31G*) to resolve ambiguities .
Advanced: How to resolve contradictions in NMR data caused by impurities?
Methodological Answer:
Contradictions often arise from residual solvents or byproducts (e.g., unreacted piperazine). Mitigation strategies include:
Dynamic NMR (DNMR) : Detect rotamers or conformational changes in the piperazine ring (ΔG‡ > 60 kJ/mol) by variable-temperature studies .
2D NMR (COSY, NOESY) : Map coupling between piperazine protons and adjacent pyrimidine groups to confirm connectivity .
Spiking Experiments : Add authentic samples of suspected impurities (e.g., 5-methylpyrimidin-2-amine) to identify overlapping peaks .
Case Study : A 2021 study resolved a δ 8.3 ppm doublet (initially misassigned as an aromatic proton) as a piperazine NH group using ¹⁵N-HMBC .
Advanced: What strategies improve yield in piperazine ring coupling?
Methodological Answer:
Low yields (<40%) in piperazine introduction are often due to steric hindrance. Optimization methods:
Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while improving yield (65–70%) via controlled dielectric heating .
Ligand Screening : Replace Xantphos with BrettPhos (Pd(OAc)₂/BrettPhos system) to enhance catalytic efficiency .
Solvent Effects : Use toluene instead of DMF to minimize side reactions (e.g., N-oxide formation) .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and LC-MS for intermediate detection .
Basic: How to assess in vitro biological activity?
Methodological Answer:
- Antimicrobial Assays :
- MIC Testing : Use broth microdilution (96-well plates, 0.5–128 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Time-Kill Curves : Confirm bactericidal activity (3-log reduction in CFU/mL over 24 hrs) .
- Anticancer Screening :
- MTT Assay : Test cytotoxicity (IC₅₀) against HeLa or MCF-7 cells (48 hrs incubation, λ = 570 nm) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as reference compounds .
Advanced: How does the trifluoromethyl group influence molecular interactions?
Methodological Answer:
The –CF₃ group enhances:
Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assay) .
Metabolic Stability : Resistance to CYP450 oxidation (t₁/₂ > 6 hrs in human liver microsomes) due to strong C–F bonds .
Protein Binding : Forms halogen bonds with kinase ATP pockets (e.g., EGFR-TK, Kd = 12 nM via SPR) .
Structural Insight : X-ray data shows the –CF₃ group participates in C–H⋯F interactions (2.9–3.2 Å) with adjacent aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
